molecular formula C24H22N4O4S B2755552 N-(2-furylmethyl)-3-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide CAS No. 1115371-55-5

N-(2-furylmethyl)-3-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide

Cat. No.: B2755552
CAS No.: 1115371-55-5
M. Wt: 462.52
InChI Key: HYFRXZICSUNIHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The furylmethyl and methoxyphenyl groups could be introduced through reactions involving furan and phenol derivatives, respectively. The imidazole ring could be synthesized through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy group and the electron-withdrawing amide group could create interesting electronic effects throughout the molecule. The presence of multiple aromatic rings could also lead to interesting stacking interactions and could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present. For example, the amide group could participate in hydrolysis reactions under acidic or basic conditions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups could influence its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

1. Synthesis and Potential Anti-HIV Agents

  • Research has explored the synthesis of compounds similar to N-(2-furylmethyl)-3-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide for potential applications as anti-HIV agents. A study by Liu, Shih, and Lee (1993) investigated the synthesis of related compounds with potential anti-HIV properties, highlighting the significance of such chemicals in medicinal chemistry (Liu, Shih, & Lee, 1993).

2. Photophysical Properties and Fluorescence

  • Padalkar et al. (2015) focused on the synthesis of novel fluorescent compounds, studying their photophysical properties. This research indicates the utility of similar chemical structures in developing new fluorescent materials for various applications (Padalkar, Lanke, Chemate, & Sekar, 2015).

3. Antiulcer Agents

  • The synthesis of imidazo[1,2-a]pyridines with substitutions similar to the chemical has been researched for their potential as antiulcer agents. Starrett et al. (1989) synthesized new compounds in this category, assessing their effectiveness in cytoprotection and antisecretory properties (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

4. Antibacterial Activity

  • A study by Foroumadi et al. (1999) on N-substituted piperazinyl quinolones, which are structurally similar, revealed their potential in vitro antibacterial activity. This suggests possible applications of the compound in antimicrobial research (Foroumadi, Emami, Haghighat, & Moshafi, 1999).

5. Metabolic Pathway Studies

  • Research on KRO-105714, a structurally related compound, by Song et al. (2014) provided insights into its metabolism in human liver microsomes. This type of study is crucial for understanding the metabolic pathways and potential therapeutic applications of similar compounds (Song et al., 2014).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-31-21-10-3-2-9-20(21)27-22(29)16-33-24-25-11-12-28(24)18-7-4-6-17(14-18)23(30)26-15-19-8-5-13-32-19/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFRXZICSUNIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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